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molecular formula C12H13NO5 B8638488 2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester

2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester

Cat. No. B8638488
M. Wt: 251.23 g/mol
InChI Key: RWKNVCIZFHCRKR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384950B2

Procedure details

Triethylamine (0.28 ml) was added to a solution of N-hydroxyphthalimide (5.00 g) and (R)-(+)-epichlorohydrin (2.40 ml) in anhydrous dioxane (10 ml) under nitrogen. The mixture was stirred at 50° C. for 48 h, further (R)-(+)-epichlorohydrin (0.24 ml) and triethylamine (0.28 ml) were added and stirring continued at 50° C. for 24 h. Methanol (10 ml) and further triethylamine (4.27 ml) were added and stirring continued at 50° C. for 2 h. The mixture was evaporated under reduced pressure, the residue dissolved in saturated aqueous sodium bicarbonate solution (100 ml) and extracted with ethyl acetate (6×100 ml). Combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was recrystallised from ethyl acetate to give the sub-title compound (3.4 g). MS(ESI) 252 [M+H]+. δ 1HCDCl3 3.66 (1H, d, br), 3.79 (1H, d, br), 3.89-3.99 (1H, m), 3.99-4.10 (1H, m), 4.74-4.81 (1H, m), 7.46 (1H, d), 7.49 (1H, t), 7.62 (1H, t), 7.99 (1H, d).
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.27 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.O[N:9]1[C:13](=O)C2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19].[CH2:20]([C@@H:22]1[O:24][CH2:23]1)Cl.C[OH:26].[O:27]1[CH2:32][CH2:31][O:30]CC1>>[OH:27][CH:32]1[CH2:31][O:30][N:9]([C:10]([C:11]2[CH:18]=[CH:17][CH:16]=[CH:15][C:20]=2[C:22]([O:24][CH3:23])=[O:26])=[O:19])[CH2:13]1

Inputs

Step One
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(Cl)[C@H]1CO1
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(Cl)[C@H]1CO1
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
4.27 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 50° C. for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 50° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in saturated aqueous sodium bicarbonate solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (6×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC1CN(OC1)C(=O)C1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07384950B2

Procedure details

Triethylamine (0.28 ml) was added to a solution of N-hydroxyphthalimide (5.00 g) and (R)-(+)-epichlorohydrin (2.40 ml) in anhydrous dioxane (10 ml) under nitrogen. The mixture was stirred at 50° C. for 48 h, further (R)-(+)-epichlorohydrin (0.24 ml) and triethylamine (0.28 ml) were added and stirring continued at 50° C. for 24 h. Methanol (10 ml) and further triethylamine (4.27 ml) were added and stirring continued at 50° C. for 2 h. The mixture was evaporated under reduced pressure, the residue dissolved in saturated aqueous sodium bicarbonate solution (100 ml) and extracted with ethyl acetate (6×100 ml). Combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was recrystallised from ethyl acetate to give the sub-title compound (3.4 g). MS(ESI) 252 [M+H]+. δ 1HCDCl3 3.66 (1H, d, br), 3.79 (1H, d, br), 3.89-3.99 (1H, m), 3.99-4.10 (1H, m), 4.74-4.81 (1H, m), 7.46 (1H, d), 7.49 (1H, t), 7.62 (1H, t), 7.99 (1H, d).
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.27 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.O[N:9]1[C:13](=O)C2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19].[CH2:20]([C@@H:22]1[O:24][CH2:23]1)Cl.C[OH:26].[O:27]1[CH2:32][CH2:31][O:30]CC1>>[OH:27][CH:32]1[CH2:31][O:30][N:9]([C:10]([C:11]2[CH:18]=[CH:17][CH:16]=[CH:15][C:20]=2[C:22]([O:24][CH3:23])=[O:26])=[O:19])[CH2:13]1

Inputs

Step One
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(Cl)[C@H]1CO1
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(Cl)[C@H]1CO1
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
4.27 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 50° C. for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 50° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in saturated aqueous sodium bicarbonate solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (6×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC1CN(OC1)C(=O)C1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07384950B2

Procedure details

Triethylamine (0.28 ml) was added to a solution of N-hydroxyphthalimide (5.00 g) and (R)-(+)-epichlorohydrin (2.40 ml) in anhydrous dioxane (10 ml) under nitrogen. The mixture was stirred at 50° C. for 48 h, further (R)-(+)-epichlorohydrin (0.24 ml) and triethylamine (0.28 ml) were added and stirring continued at 50° C. for 24 h. Methanol (10 ml) and further triethylamine (4.27 ml) were added and stirring continued at 50° C. for 2 h. The mixture was evaporated under reduced pressure, the residue dissolved in saturated aqueous sodium bicarbonate solution (100 ml) and extracted with ethyl acetate (6×100 ml). Combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was recrystallised from ethyl acetate to give the sub-title compound (3.4 g). MS(ESI) 252 [M+H]+. δ 1HCDCl3 3.66 (1H, d, br), 3.79 (1H, d, br), 3.89-3.99 (1H, m), 3.99-4.10 (1H, m), 4.74-4.81 (1H, m), 7.46 (1H, d), 7.49 (1H, t), 7.62 (1H, t), 7.99 (1H, d).
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.27 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.O[N:9]1[C:13](=O)C2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19].[CH2:20]([C@@H:22]1[O:24][CH2:23]1)Cl.C[OH:26].[O:27]1[CH2:32][CH2:31][O:30]CC1>>[OH:27][CH:32]1[CH2:31][O:30][N:9]([C:10]([C:11]2[CH:18]=[CH:17][CH:16]=[CH:15][C:20]=2[C:22]([O:24][CH3:23])=[O:26])=[O:19])[CH2:13]1

Inputs

Step One
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(Cl)[C@H]1CO1
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(Cl)[C@H]1CO1
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
4.27 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 50° C. for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 50° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in saturated aqueous sodium bicarbonate solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (6×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC1CN(OC1)C(=O)C1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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